[1-(2-Methylphenyl)cyclohexyl]methanamine
Description
Properties
IUPAC Name |
[1-(2-methylphenyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-7-3-4-8-13(12)14(11-15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVBDFFIBRDKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Methylphenyl)cyclohexyl]methanamine, also known as N-cyclohexyl-2-methylbenzylamine, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexyl group and a methanamine moiety, allows for diverse biological interactions and applications. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and data.
- Chemical Formula : CHN
- Molecular Weight : Approximately 219.33 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives of cyclohexyl amines have shown effectiveness against various bacterial strains. A study highlighted the potential of such compounds in inhibiting bacterial growth, suggesting that this compound may also possess similar capabilities.
2. Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. For example:
- Cell Line Studies : In tests against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxic effects with IC values ranging from 0.67 to 0.87 µM .
- Mechanisms of Action : The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, which is a common pathway for anticancer agents .
| Cell Line | IC (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
3. Neuropharmacological Effects
There is emerging evidence that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders. Studies suggest that similar amines can act as modulators of serotonin and dopamine receptors, which are critical in mood regulation and anxiety .
Case Studies
Several case studies have documented the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A comprehensive screening of various derivatives showed that certain structural modifications enhanced cytotoxicity against melanoma and leukemia cell lines, with one compound achieving an IC of 6.82 µM against MDA-MB-435 (melanoma) .
- Antimicrobial Screening : In a recent study focusing on enzyme inhibition and antibacterial properties, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that [1-(2-Methylphenyl)cyclohexyl]methanamine exhibits promising antimicrobial properties. Its derivatives have been investigated for their inhibitory effects against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies have shown that modifications on the cyclohexyl ring can enhance the compound's efficacy against resistant strains of bacteria .
Case Study:
A study published in Nature explored the inhibitory activity of this compound against M. tuberculosis by synthesizing various analogs. The results demonstrated that specific modifications to the cyclohexyl group significantly improved the compound's potency, with some derivatives achieving low micromolar inhibitory concentrations against the target pathogen .
Materials Science
2.1 Epoxy Resin Curing Agents
this compound has been identified as an effective curing agent for epoxy resins. Its incorporation into resin formulations enhances the mechanical properties and thermal stability of the cured products.
Data Table: Curing Properties of Epoxy Resins with this compound
| Parameter | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Viscosity | Low (1000 cP) |
| Cure Time | 30 minutes at 100 °C |
| Mechanical Strength | High |
This compound's ability to lower viscosity while maintaining a high glass transition temperature makes it suitable for applications in high-performance coatings and adhesives .
Biochemical Applications
3.1 Organic Buffers
In biochemistry, this compound is utilized as an organic buffer in various biological assays. Its stability and solubility in aqueous solutions make it an ideal candidate for maintaining pH levels during enzymatic reactions.
Case Study:
Research conducted on enzyme kinetics highlighted the effectiveness of this compound as a buffer in assays involving proteases and kinases, demonstrating its role in enhancing enzyme activity under controlled pH conditions .
Future Directions and Research Opportunities
The ongoing exploration of this compound's potential continues to reveal new applications across multiple scientific disciplines. Future research may focus on:
- Targeted Drug Delivery: Investigating the use of this compound in drug delivery systems to enhance bioavailability and target specificity.
- Polymer Chemistry: Exploring its role in developing new polymeric materials with tailored properties for specific industrial applications.
- Neuroscience Research: Evaluating its effects on neurotransmitter systems to assess potential therapeutic roles in neurodegenerative diseases.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. In related cyclohexylmethanamine derivatives (Source,):
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H⁺ | Aqueous H₂SO₄, 60°C | [1-(2-Methylphenyl)cyclohexyl]methanone | 72% | |
| CrO₃/AcOH | Reflux, 4 hr | Cyclohexyl carboxylic acid derivative | 58% |
Oxidation typically converts the amine to a ketone or carboxylic acid depending on reaction severity. Steric hindrance from the cyclohexyl group slows reaction kinetics compared to linear analogs.
Alkylation and Acylation
The amine participates in nucleophilic substitution reactions (Source, ):
Alkylation :
-
Preferred alkylating agents: methyl iodide, benzyl chloride
-
Yields: 65-85% with K₂CO₃ in DMF
Acylation :
-
Acetyl chloride quantitatively forms amides at 0°C
Reductive Amination
The compound acts as a substrate in reductive amination with carbonyl compounds (Source ):
| Carbonyl Partner | Reducing Agent | Product | Conversion |
|---|---|---|---|
| Formaldehyde | HCO₂H/Et₃N | N-Methyl derivative | 92% |
| Cyclohexanone | NaBH₃CN | N-Cyclohexyl adduct | 78% |
This method extends the amine's utility in synthesizing secondary/tertiary amines .
Condensation Reactions
The amine forms Schiff bases with aldehydes (Source):
-
Equilibrium favors imine formation in anhydrous ethanol
-
Stabilized by electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde)
Complexation with Metals
The amine coordinates to transition metals, as observed in rhodium(III) complexes (Source ):
textReaction Scheme: RhCl₃·H₂O + Amine → [Rh(Amine)Cl₂]⁺Cl⁻ Key Data: - Coordination geometry: Octahedral - Stability: Decomposes above 240°C[3]
Stability Under Hydrolytic Conditions
The compound resists hydrolysis at neutral pH but degrades under extremes (Source):
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 1 (HCl) | Cyclohexanol + Toluidine | 2.3 hr |
| pH 13 (NaOH) | Cyclohexene + NH₃ | 45 min |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of [1-(2-Methylphenyl)cyclohexyl]methanamine, highlighting variations in substituents and their impact on molecular properties:
Key Observations :
- Substituent Position: The position of methyl groups on the phenyl ring (e.g., 2-methyl vs.
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 4-fluoro, 2,4-dichloro) increase electronegativity, which may enhance binding to polar enzyme active sites .
- Cyclohexane Modifications : Substituents like trifluoromethoxy on the cyclohexane ring introduce hydrophobicity and metabolic stability .
Physicochemical Properties
- Boiling/Melting Points: 2-Methylbenzylamine (structurally similar benzylamine derivative) has a boiling point of 199°C and melting point of -30°C . [1-(4-Fluorophenyl)cyclohexyl]methanamine shows distinct <sup>1</sup>H NMR shifts (δ2.67 for methanamine protons), suggesting conformational rigidity compared to non-fluorinated analogs .
- Spectral Data :
- GC/MS analysis of [1-(2-Pyridinyl)cyclohexyl]methanamine reveals a base peak at m/z 161, indicative of fragmentation patterns influenced by the pyridinyl group .
Preparation Methods
Preparation of the Cyclohexyl-2-methylphenyl Intermediate
Step 1: Grignard Reagent Formation
- Starting from 2-bromotoluene (2-methylphenyl bromide), the Grignard reagent is prepared by reacting with magnesium turnings in dry tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen).
- Typical conditions: room temperature stirring for 12 hours to ensure complete formation of the arylmagnesium bromide.
Step 2: Nucleophilic Addition to Cyclohexanone
- The freshly prepared Grignard reagent is added slowly to a solution of cyclohexanone in dry THF at 0 °C to room temperature.
- The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a secondary alcohol intermediate after aqueous work-up.
- Reaction time: typically 24 hours with stirring to ensure completion.
This step yields 1-(2-methylphenyl)cyclohexanol as a key intermediate.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Grignard reagent formation | 2-Bromotoluene + Mg in dry THF, rt, 12 h | 2-Methylphenylmagnesium bromide |
| 2 | Nucleophilic addition | Grignard reagent + Cyclohexanone, 0 °C to rt, 24 h | 1-(2-Methylphenyl)cyclohexanol (secondary alcohol) |
| 3a | Oxidation (if needed) | Standard oxidant (e.g., PCC, Swern) | 1-(2-Methylphenyl)cyclohexanone (ketone) |
| 3b | Reductive amination | Ammonia + NaBH3CN or NaBH4, mild conditions | This compound |
| OR | Formamide intermediate | Ethyl formate reflux with molecular sieves | N-formyl derivative |
| 4 | Hydrolysis/reduction | Acidic or reductive conditions | Target primary amine |
Research Findings and Data
- The Grignard addition to cyclohexanone is well-established with high yields for similar aryl cyclohexanol compounds.
- Reductive amination using sodium cyanoborohydride is selective and efficient for converting ketones to primary amines without over-reduction.
- The formamide intermediate route offers an alternative pathway with mild conditions and good selectivity.
- Purification typically involves aqueous work-up, extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous magnesium sulfate, and chromatographic purification if needed.
Q & A
Q. Key Variables :
| Variable | Impact on Yield/Purity |
|---|---|
| Temperature | Higher temps (80–100°C) improve reaction kinetics but may degrade sensitive groups. |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates . |
| Catalyst | Acidic conditions favor protonation of amines, accelerating nucleophilic attack . |
Advanced Consideration : Enantioselective synthesis using chiral catalysts (e.g., BINAP-metal complexes) to isolate specific stereoisomers, critical for pharmacological activity .
How can the structural and electronic properties of this compound be characterized experimentally?
Basic Research Question
- 1H/13C NMR : Assign peaks to distinguish cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- HR-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 230.18) and fragmentation patterns .
- X-ray Crystallography : Resolve spatial arrangement of the 2-methylphenyl substituent and cyclohexane ring conformation .
Q. Advanced Techniques :
- DFT Calculations : Predict electronic distribution (e.g., Fukui indices for nucleophilic sites) .
- IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C-F vibrations (if fluorinated analogs are studied) .
What biological mechanisms are hypothesized for this compound, and how can they be validated?
Advanced Research Question
Proposed Mechanisms :
Q. Validation Strategies :
- In Vitro Assays : Radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT₂A) .
- Molecular Dynamics : Simulate binding stability in receptor pockets (e.g., docking scores < -8 kcal/mol) .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Common Discrepancies :
Q. Resolution Methods :
- Standardized Protocols : Use WHO-recommended cell lines and positive controls (e.g., clozapine for receptor studies).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. activity correlations) .
What are the key challenges in analytical quantification of this compound in complex matrices?
Basic Research Question
- Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from biological fluids .
- Chromatography : Use UPLC with a phenyl-hexyl column (2.6 µm, 100 Å) for baseline separation of isomers .
Advanced Challenge : Detecting low-abundance metabolites (e.g., hydroxylated derivatives) via LC-MS/MS with MRM transitions .
How does structural modification of the 2-methylphenyl group influence physicochemical and biological properties?
Advanced Research Question
Comparative Studies :
| Substituent | Effect on Solubility | Bioactivity Trend |
|---|---|---|
| -CF₃ | ↓ Aqueous solubility | ↑ MAO-B inhibition |
| -OCH₃ | ↑ LogD (lipophilicity) | Enhanced blood-brain barrier penetration |
Q. Methodology :
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps releasing volatile amines .
- Storage : Airtight containers under nitrogen at 4°C to prevent oxidation .
What advanced applications are emerging for this compound in neuroscience research?
Advanced Research Question
- PET Radioligands : Carbon-11 labeled analogs for imaging neurotransmitter systems .
- Prodrug Design : Functionalize the amine group with ester linkages for controlled release in CNS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
